Synthesis Efficiency: Raney-Ni Catalyzed One-Pot Method Achieves 99.1–99.7% Yield, Outperforming Conventional N-Alkylation Routes
A one-pot catalytic synthesis of N-Benzyl-4-toluidine from p-nitrotoluene and benzoic aldehyde using Raney-Ni catalyst achieves yields of 99.1–99.7% under optimized conditions (1.0 MPa H2, 353 K, 90 min) [1]. This represents a substantial improvement over conventional N-alkylation methods, where yields for similar secondary amine syntheses typically range from 39% to 82% [2].
| Evidence Dimension | Synthesis yield (%) |
|---|---|
| Target Compound Data | 99.1–99.7% |
| Comparator Or Baseline | Conventional N-alkylation methods (yields 39–82%) |
| Quantified Difference | Up to 60 percentage points higher yield |
| Conditions | Raney-Ni catalyst, 1.0 MPa H2, 353 K, 90 min vs. typical N-alkylation conditions |
Why This Matters
Higher yield directly reduces raw material costs and purification burden, making the compound more economically viable for scale-up and commercial procurement.
- [1] Shi Jie-hua, Chen Ke-xi, Zhao Jia-miao. One-pot catalytic synthesis of N-benzyl-4-methylaniline. Zhejiang University of Technology. CNKI Article ID: ZJGD200904009. View Source
- [2] Optimization of the synthesis of N-phenacyl derivatives of dibromobenzimidazoles (yields 39–82%). Repo PW, 2021. View Source
